Antifungal Potency: Linearmycin B vs. Linearmycin A Against Candida albicans
Linearmycin B demonstrates significantly higher antifungal potency against Candida albicans compared to its close structural analog Linearmycin A. The reported Minimum Inhibitory Concentration (MIC) for Linearmycin B is 0.0008 μg/mL, which is substantially lower than the 0.1 μg/mL reported for Linearmycin A . This represents a difference of over two orders of magnitude in potency.
| Evidence Dimension | Antifungal Activity (MIC) |
|---|---|
| Target Compound Data | 0.0008 μg/mL |
| Comparator Or Baseline | Linearmycin A (MIC = 0.1 μg/mL) |
| Quantified Difference | Linearmycin B is ~125x more potent than Linearmycin A |
| Conditions | In vitro broth microdilution assay against Candida albicans |
Why This Matters
For research targeting fungal pathogens, the superior potency of Linearmycin B allows for experiments at significantly lower working concentrations, potentially minimizing off-target or solvent-related effects.
